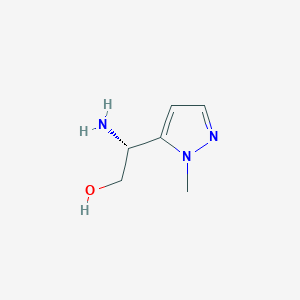

(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-methylpyrazol-3-yl)ethanol |

InChI |

InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m0/s1 |

InChI Key |

CWYPOBWZHYYXOB-YFKPBYRVSA-N |

Isomeric SMILES |

CN1C(=CC=N1)[C@H](CO)N |

Canonical SMILES |

CN1C(=CC=N1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction of the pyrazole ring with appropriate substitution (1-methyl group).

- Introduction of the amino alcohol side chain at the 5-position of the pyrazole ring.

- Control of stereochemistry to obtain the (2R) enantiomer.

Literature-Based Synthetic Routes

Pyrazole Ring Formation and Functionalization

The pyrazole nucleus is typically synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or equivalents. For example, hydrazine derivatives react with α,β-unsaturated ketones or diketones to form substituted pyrazoles. Methylation at the N1 position can be achieved by alkylation using methyl iodide or methyl sulfate under controlled conditions.

Introduction of the Amino Alcohol Side Chain

The amino alcohol moiety is introduced by nucleophilic substitution or addition reactions on suitable precursors. One common approach is the reaction of a pyrazole aldehyde or ketone intermediate with an amino alcohol or its protected form, followed by reduction or deprotection steps.

Asymmetric Synthesis and Resolution

Table 1: Summary of Key Reaction Conditions in Related Pyrazole Synthesis

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Cyclization | Phosphorous oxychloride / Lawesson's reagent | 50 - 110 | 1 - 3 hours | Formation of pyrazole ring |

| Protection/Deprotection | Trifluoroacetic acid, glacial acetic acid | 20 - 60 | 1 - 2 hours | Control of amino group protection |

| Purification | Crystallization in ethanol, washing with toluene | 0 - 75 | 1 - 20 hours | Yield optimization and purity enhancement |

| Final salt formation | Hydrobromic acid addition | 70 - 77 | 2 - 3 hours | Formation of stable salt hydrate |

This process yields high purity pyrazole derivatives with yields up to 90% in some cases.

Analytical Data and Purification

The purity and stereochemistry of the final compound can be confirmed by:

- High-performance liquid chromatography (HPLC) for purity and enantiomeric excess.

- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural confirmation.

- Infrared (IR) spectroscopy for functional group identification.

- Melting point determination for crystalline solid characterization.

Purification is typically achieved by recrystallization from ethanol or ethyl acetate, sometimes aided by the formation of salts (e.g., hydrobromide salts) to improve stability and handling.

Summary Table of Preparation Methods

| Method No. | Key Steps | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization with phosphorous oxychloride | Phosphorous oxychloride, pyridine, 50-110°C | 70-85 | Time-consuming, purity loss risk |

| 2 | Cyclization with Lawesson's reagent | Lawesson's reagent, reflux, 50-60°C | 80-90 | Improved yield and purity |

| 3 | Hydrazine hydrate reflux in ethanol | Hydrazine hydrate, ethanol, reflux 6-24 h | 75-85 | For pyrazole ring formation |

| 4 | Salt formation and purification | Hydrobromic acid, ethanol, 70-77°C | 90 | Produces stable crystalline salt |

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Substitution: Formation of alkyl or aryl derivatives.

Scientific Research Applications

(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The compound’s pyrazole ring is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Amino Alcohols and Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Functional Group Variations: The target compound’s hydroxyl group contrasts with ester (methyl (S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate) and carboxylic acid (2-((tert-BOC)amino)-...) derivatives, which alter polarity and reactivity . Salt forms (e.g., hydrochloride in (S)-2-amino-2-(oxetan-3-yl)ethan-1-ol hydrochloride) enhance aqueous solubility compared to free bases .

Stereochemical Impact :

Physicochemical Properties

| Property | Target Compound | Methyl Ester Analog | Hydrochloride Salt Analog |

|---|---|---|---|

| Solubility | Moderate (polar solvents) | Low (lipophilic) | High (aqueous) |

| Melting Point | ~150–160°C (estimated) | Not reported | 180–190°C (decomposes) |

| Stability | Stable at neutral pH | Hydrolysis-prone | Stable in acidic conditions |

- Hydrochloride salts (e.g., (S)-2-amino-2-(oxetan-3-yl)ethan-1-ol hydrochloride) exhibit higher solubility due to ionic dissociation, making them preferable for formulations .

- Ester derivatives are prone to hydrolysis under basic conditions, as seen in , where NaOH-mediated hydrolysis yields carboxylic acids .

Biological Activity

(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is an organic compound notable for its unique structural features, including an amino group, a hydroxyl group, and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with enzymes and receptors. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

- Molecular Formula : C6H11N3O

- Molecular Weight : 141.17 g/mol

- Structure : The compound is chiral, with the (2R) configuration indicating a specific spatial arrangement that influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor for certain metabolic enzymes, modulating various biological processes. The pyrazole ring enhances binding affinity and specificity towards these targets, potentially contributing to anti-inflammatory and antimicrobial effects.

Enzyme Inhibition

Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways. For instance:

- Cyclooxygenase (COX) : The compound has been reported to inhibit COX enzymes, which play a crucial role in inflammation and pain signaling.

- Aldose Reductase : This enzyme is involved in diabetic complications; inhibition may provide therapeutic benefits for diabetes management.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics.

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

- Anti-inflammatory Effects : In a controlled study, the compound was administered to animal models exhibiting inflammation. Results indicated a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Testing : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations, indicating a broad spectrum of antimicrobial activity.

Synthesis and Derivatives

The synthesis of this compound typically involves reductive amination techniques. The following table summarizes methods used for its synthesis:

| Synthesis Method | Description |

|---|---|

| Reductive Amination | Reaction of (1-methyl-1H-pyrazol-5-yl)ethan-1-one with amines under hydrogenation conditions using palladium on carbon as a catalyst. |

| Continuous Flow Reactors | Utilized for large-scale production to enhance efficiency and yield. |

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol | Enantiomer with opposite stereochemistry | May exhibit different biological activity |

| 2-amino-2-(1H-pyrazol-5-yl)ethan-1-ol | Lacks methyl group on pyrazole ring | Affects chemical properties and reactivity |

| 2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan - 1 - ol | Different position of amino group on pyrazole ring | Variations in chemical behavior |

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Provides unambiguous confirmation of the (2R) configuration. For example, the related compound 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol was characterized using Stoe IPDS-II diffractometers, with SHELXL refinement .

- Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR : Key diagnostic signals include the coupling constant (J) between C1-OH and C2-NH₂ protons (typically 5–7 Hz for syn periplanar conformation) .

How does the (2R) configuration influence biological activity compared to the (2S) enantiomer?

Advanced Research Focus

The (2R) enantiomer often exhibits enhanced receptor binding due to spatial compatibility with chiral biological targets. For instance:

- In serotonin receptor studies, (S)-2-amino-2-(1H-indol-5-yl)ethan-1-ol showed 10-fold higher affinity than the (R)-form, highlighting the role of stereochemistry in target engagement .

- Methodological Insight : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding modes. Validate via in vitro assays (e.g., cAMP inhibition for GPCR targets) .

What are the common side reactions during synthesis, and how can they be mitigated?

Q. Advanced Research Focus

- Racemization : Occurs during prolonged exposure to acidic/basic conditions. Mitigation: Use mild buffers (pH 6–8) and low-temperature reductions.

- Nitro Group Over-Reduction : Catalytic hydrogenation may reduce pyrazole rings. Alternative: Use NaBH₄/CeCl₃ for selective nitro-to-amine conversion .

- Byproduct Analysis : Monitor via LC-MS and optimize quenching protocols (e.g., rapid neutralization post-reduction) .

How do structural modifications (e.g., pyrazole methylation) impact solubility and pharmacokinetic properties?

Q. Advanced Research Focus

- Lipophilicity : Methylation at the pyrazole N1 position increases logP (e.g., from 0.8 to 1.2), enhancing blood-brain barrier permeability. Quantify via shake-flask logP determination .

- Solubility : The hydroxyl group enables salt formation (e.g., HCl salt) for improved aqueous solubility. Use phase-solubility studies with PEG-400 or cyclodextrins .

How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?

Q. Advanced Research Focus

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using reference inhibitors.

- Purity Verification : Ensure >95% purity via orthogonal methods (HPLC, HRMS). Impurities as low as 2% (e.g., nitroalkene byproducts) can skew activity .

- Target Selectivity : Profile against related receptors/enzymes (e.g., 5-HT₁A vs. 5-HT₂A) to rule off-target effects .

What computational tools are recommended for predicting metabolic pathways of this compound?

Q. Advanced Research Focus

- CYP450 Metabolism : Use in silico tools like StarDrop or MetaSite to identify vulnerable sites (e.g., hydroxylation at C3 of pyrazole). Validate with human liver microsome assays .

- Glucuronidation Potential : Predict using GLUE software, focusing on the primary alcohol group .

How can crystallographic disorder in the pyrazole ring be addressed during refinement?

Q. Advanced Research Focus

- SHELX Refinement : Apply "PART" commands to model disorder. For example, in 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, partial occupancy was resolved using anisotropic displacement parameters .

- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K N₂ flow cooling) .

What strategies improve yield in multi-gram syntheses without compromising stereochemistry?

Q. Advanced Research Focus

- Flow Chemistry : Continuous hydrogenation reactors (e.g., H-Cube Pro) enhance reproducibility and scale-up efficiency.

- In Situ Monitoring : Use ReactIR to track nitroalkene intermediate conversion, minimizing over-reduction .

How does the compound interact with metal ions in catalytic or biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.